1-(3-Aminopyridin-4-yl)pyrrolidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-(3-aminopyridin-4-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H13N3O/c10-8-5-11-3-1-9(8)12-4-2-7(13)6-12/h1,3,5,7,13H,2,4,6,10H2 |
InChI Key |
XLJVXHSUZCBTCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C2=C(C=NC=C2)N |
Origin of Product |
United States |
Rigorous Structural Elucidation and Spectroscopic Characterization
Single-Crystal X-ray Diffraction Analysis of 1-(3-Aminopyridin-4-yl)pyrrolidin-3-ol Derivatives
Single-crystal X-ray diffraction stands as the gold standard for the unequivocal determination of the three-dimensional structure of crystalline solids at an atomic level. For a derivative of this compound that forms a suitable single crystal, this technique would provide precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. Furthermore, it would reveal the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding, which can be crucial for understanding the compound's physical properties. While a specific crystal structure for the parent compound is not publicly documented, analysis of related structures, such as 1-(3-Pyridyl)pyrrolidine-2,5-dione, demonstrates the utility of this method in defining the relative orientation of the pyridine (B92270) and pyrrolidine (B122466) rings. nih.gov
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals, providing insights into the connectivity and stereochemistry of the molecule.
¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in the molecule. For this compound, the spectrum would be expected to show distinct signals for the protons on the pyridine ring, the pyrrolidine ring, the amino group, and the hydroxyl group. The chemical shifts (δ) of the pyridine protons are influenced by the electronic effects of the amino and pyrrolidinyl substituents. Typically, aromatic protons on a pyridine ring appear in the range of δ 7.0-8.5 ppm. The protons on the pyrrolidine ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons, with chemical shifts generally appearing in the δ 1.5-4.0 ppm range. The proton of the hydroxyl group would likely appear as a broad singlet, and its chemical shift would be dependent on solvent and concentration. The protons of the primary amine would also give rise to a characteristically broad signal.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Protons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridine H | 7.0 - 8.5 |
| Pyrrolidine CH, CH₂ | 1.5 - 4.0 |
| OH | Variable (broad) |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum. The chemical shifts of the carbon atoms in the pyridine ring are expected in the aromatic region (δ 100-160 ppm). The carbons of the pyrrolidine ring would appear in the aliphatic region (δ 20-70 ppm), with the carbon bearing the hydroxyl group (C-3) being the most downfield-shifted in this portion of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridine C | 100 - 160 |
Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyridine and pyrrolidine rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is vital for connecting the different fragments of the molecule, for instance, linking the pyrrolidine ring to the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can be used to determine the stereochemistry and preferred conformation of the molecule in solution.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be determined. For this compound (C₉H₁₃N₃O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value, providing strong evidence for the compound's identity. Analysis of related aminopyridine derivatives by HRMS has shown this to be a reliable method for formula confirmation. mdpi.com
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the O-H stretching of the hydroxyl group (a broad band around 3200-3600 cm⁻¹), C-H stretching of the aromatic and aliphatic portions, and C=C and C=N stretching vibrations of the pyridine ring (around 1400-1600 cm⁻¹). The presence of these characteristic bands would provide confirmatory evidence for the key functional groups in the molecule. Studies on various aminopyridines have detailed the characteristic IR absorption bands for this class of compounds. rsc.orgresearchgate.net
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (N-H) | Stretch | 3300 - 3500 |
| Hydroxyl (O-H) | Stretch (broad) | 3200 - 3600 |
| Aromatic C-H | Stretch | ~3000 - 3100 |
| Aliphatic C-H | Stretch | ~2850 - 2960 |
| Pyridine Ring (C=C, C=N) | Stretch | 1400 - 1600 |
| C-N Stretch | Stretch | 1250 - 1350 |
Mechanistic Investigations and Reactivity Profiling of the 1 3 Aminopyridin 4 Yl Pyrrolidin 3 Ol System
Elucidation of Reaction Mechanisms in Pyrrolidine-Pyridine Linkage Formation
The formation of the crucial C-N bond linking the pyrrolidine (B122466) and pyridine (B92270) rings in 1-(3-Aminopyridin-4-yl)pyrrolidin-3-ol is predominantly achieved through a nucleophilic aromatic substitution (SNAr) mechanism. In this pathway, the nitrogen atom of pyrrolidin-3-ol acts as the nucleophile, attacking the electron-deficient C4 position of a 3-amino-4-halopyridine derivative.
The SNAr mechanism is a two-step addition-elimination process. libretexts.org
Nucleophilic Attack: The reaction initiates with the attack of the pyrrolidine nitrogen on the carbon atom bonded to the leaving group (e.g., a halogen) on the pyridine ring. This step is typically the rate-determining step as it involves the temporary disruption of the aromatic system, forming a high-energy anionic intermediate. libretexts.orgstackexchange.com
Formation of Meisenheimer Complex: This attack leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. pearson.com In this complex, the negative charge is delocalized across the pyridine ring and is particularly stabilized by the ring's electronegative nitrogen atom. stackexchange.compearson.com
Elimination and Aromatization: The intermediate then collapses, expelling the leaving group (e.g., chloride ion) and restoring the aromaticity of the pyridine ring to yield the final product. libretexts.org
Alternative pathways, such as transition metal-catalyzed cross-coupling reactions, also provide a route to this linkage. The Buchwald-Hartwig amination, for example, utilizes a palladium catalyst to couple an amine with an aryl halide. libretexts.orgwikipedia.org This reaction proceeds through a catalytic cycle involving oxidative addition, ligand substitution with the amine, and reductive elimination to form the C-N bond. libretexts.orgwikipedia.org Photocatalytic methods are also emerging as a milder alternative for the N-arylation of pyrrolidines. helsinki.fi
Regioselectivity and Stereoselectivity in Chemical Transformations
Regioselectivity in the formation of the 1-(3-Aminopyridin-4-yl) linkage is dictated by the electronic properties of the pyridine ring. Nucleophilic attack on the pyridine ring is highly favored at the C2 and C4 positions (ortho and para to the ring nitrogen). stackexchange.comwikipedia.orgyoutube.com This preference is due to the ability of the electronegative nitrogen atom to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance when the attack occurs at these positions. stackexchange.com In a 3-substituted pyridine, the C4 position is a prime site for nucleophilic attack. The 3-amino group, being an electron-donating group, can further influence the reactivity, although the primary directing effect comes from the ring nitrogen.
Stereoselectivity is centered on the chiral carbon (C3) of the pyrrolidin-3-ol moiety.
If the synthesis begins with a racemic mixture of (R)- and (S)-pyrrolidin-3-ol, the final product will also be a racemic mixture.
To obtain a specific stereoisomer, the synthesis must employ an enantiomerically pure starting material. Stereoselective syntheses of pyrrolidine derivatives are well-established, often starting from chiral precursors like proline or employing asymmetric catalysis. mdpi.comresearchgate.net During the SNAr or Buchwald-Hartwig reactions, the stereocenter at C3 of the pyrrolidine ring is not directly involved in the bond-forming process, and thus its configuration is typically retained in the final product.
The table below summarizes the controlling factors for selectivity in the synthesis.
| Selectivity Type | Controlling Factors | Outcome for this compound |
| Regioselectivity | Electronic properties of the pyridine ring; stabilization of the Meisenheimer intermediate. stackexchange.com | Nucleophilic attack is strongly favored at the C4 position. |
| Stereoselectivity | Chirality of the pyrrolidin-3-ol starting material. mdpi.com | Use of enantiopure pyrrolidin-3-ol leads to an enantiopure product. |
Catalytic Mechanisms and Their Impact on Reaction Efficiency
Catalysis can significantly enhance the efficiency of the pyrrolidine-pyridine linkage formation. Different catalytic systems operate through distinct mechanisms.
Base Catalysis: In SNAr reactions, a base is often used to deprotonate the pyrrolidine nitrogen, increasing its nucleophilicity and accelerating the initial attack on the pyridine ring. Common bases include triethylamine (B128534) or potassium carbonate.
Palladium Catalysis (Buchwald-Hartwig Amination): This is a powerful method for forming C-N bonds. wikipedia.org The catalytic cycle generally proceeds as follows:
Oxidative Addition: The active Pd(0) catalyst reacts with the 4-halopyridine, inserting into the carbon-halogen bond to form a Pd(II) complex. libretexts.orgwikipedia.org
Amine Coordination and Deprotonation: The pyrrolidin-3-ol coordinates to the palladium center, and a base deprotonates the nitrogen to form a palladium-amido complex.
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl pyrrolidine product, which regenerates the Pd(0) catalyst, allowing it to re-enter the cycle. libretexts.orgwikipedia.org The choice of phosphine (B1218219) ligands is critical for the efficiency of this process, with sterically hindered ligands often promoting the reductive elimination step. wikipedia.org
Photoredox Catalysis: This emerging field uses light to drive the reaction. A photocatalyst, upon absorbing light, can engage in single-electron transfer with the substrates, generating radical intermediates that can couple to form the C-N bond under milder conditions than traditional methods. helsinki.fi
The efficiency of these catalytic methods can be compared as shown in the table below.
| Catalytic Method | Mechanism | Advantages |
| Base Catalysis | Enhances nucleophilicity of the amine. | Simple, cost-effective. |
| Palladium Catalysis | Oxidative addition-reductive elimination cycle. libretexts.orgwikipedia.org | Broad substrate scope, high efficiency, good functional group tolerance. |
| Photoredox Catalysis | Light-induced single-electron transfer. helsinki.fi | Mild reaction conditions, alternative reactivity pathways. |
Influence of Substituents on Reaction Pathways and Kinetics
Substituents on both the pyridine and pyrrolidine rings can profoundly impact reaction rates and potentially alter the reaction mechanism.
Substituents on the Pyridine Ring:
Electron-Withdrawing Groups (EWGs): EWGs (such as -NO₂, -CN, or additional halogens) positioned ortho or para to the leaving group will increase the rate of SNAr reactions. They do so by further delocalizing the negative charge in the Meisenheimer intermediate, thereby stabilizing it and lowering the activation energy of the rate-determining step. wikipedia.org
Electron-Donating Groups (EDGs): EDGs (such as -NH₂, -OR) generally slow down SNAr reactions because they destabilize the anionic intermediate. However, the 3-amino group in the target compound's precursor is a necessary structural feature. Its presence makes the pyridine ring more electron-rich compared to an unsubstituted pyridine, potentially requiring more forcing conditions or a catalytic approach for efficient substitution. helsinki.fi
Substituents on the Pyrrolidine Ring:
The hydroxyl group (-OH) at the C3 position of the pyrrolidine ring is an electron-withdrawing group via induction, which slightly decreases the nucleophilicity of the pyrrolidine nitrogen compared to unsubstituted pyrrolidine. This effect is generally modest.
Steric hindrance from bulky substituents on the pyrrolidine ring could slow the rate of reaction by impeding the approach of the nitrogen nucleophile to the pyridine ring.
Intermediates Identification and Characterization in Complex Reaction Sequences
The identification of transient intermediates is key to confirming reaction mechanisms.
Meisenheimer Complex in SNAr: The key intermediate in the SNAr pathway is the Meisenheimer complex. pearson.com While often too transient to be isolated, its existence can be inferred from kinetic studies and computational modeling. In some cases with highly stabilized systems, these complexes can be observed using spectroscopic methods like NMR at low temperatures. acs.orgnih.gov The structure involves an sp³-hybridized carbon at the site of nucleophilic attack, with the negative charge delocalized into the pyridine π-system, particularly onto the ring nitrogen. stackexchange.com It's important to note that recent research suggests that some SNAr reactions may proceed through a concerted mechanism where the Meisenheimer complex is a transition state rather than a true intermediate. researchgate.netnih.govnih.gov
Palladium Intermediates in Buchwald-Hartwig Amination: In the palladium-catalyzed cycle, several intermediates are formed, including the Pd(II) oxidative addition complex, the palladium-amido complex, and potentially various ligand-bound species. libretexts.org These intermediates are typically characterized through a combination of spectroscopic analysis, kinetic experiments, and computational studies.
Radical Intermediates in Photocatalysis: Photocatalytic reactions proceed via radical or radical-ion intermediates generated through single-electron transfer processes. helsinki.fi These highly reactive species can be detected using techniques such as electron paramagnetic resonance (EPR) spectroscopy.
Factors Governing Ring Contraction and Expansion Processes
While not a direct mechanism for forming the final linked product, skeletal rearrangements of the individual heterocyclic rings represent important aspects of their broader reactivity.
Ring Contraction of Pyridines: Pyridine rings can undergo ring contraction to form five-membered rings like pyrrolidines, though this is not a common synthetic route. osaka-u.ac.jpbohrium.com Such transformations are often photochemically promoted and can proceed through complex rearrangement pathways. osaka-u.ac.jpresearchgate.net For instance, irradiation of pyridinium (B92312) salts or pyridines in the presence of reagents like silylborane can lead to pyrrolidine derivatives. osaka-u.ac.jpnih.gov The mechanism may involve intermediates like 1,2-dihydropyridines and vinylazomethine ylides. bohrium.comnih.gov These reactions are highly dependent on the substitution pattern of the pyridine and the specific reaction conditions.
Pyrrolidine Ring Stability: The pyrrolidine ring is generally stable. Ring expansion or contraction is not a common process under typical synthetic conditions used for N-arylation. Such rearrangements would require high-energy processes or specific reagents designed to cleave C-C bonds within the ring.
Computational Chemistry and Theoretical Modeling of 1 3 Aminopyridin 4 Yl Pyrrolidin 3 Ol
Computational Design Strategies for Pyrrolidine-Pyridine Scaffolds
Ligand-Receptor Interaction Modeling and Binding Conformation Analysis (excluding specific biological targets)
No studies detailing the ligand-receptor interaction modeling or binding conformation analysis for 1-(3-Aminopyridin-4-yl)pyrrolidin-3-ol were identified. This type of research would typically involve computational techniques such as molecular docking and molecular dynamics simulations to predict how the molecule might interact with a receptor's binding site. Such analyses provide insights into the plausible binding modes, the stability of the ligand-receptor complex, and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding affinity. Without experimental or computational data, any discussion on the binding conformation of this specific compound would be purely speculative.
Quantum Chemical Rationalization of Selectivity
There is no available research on the quantum chemical properties of this compound that would allow for a rationalization of its potential selectivity. Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic structure of a molecule. These calculations can elucidate properties like molecular orbital energies (HOMO-LUMO), electrostatic potential surfaces, and partial atomic charges. This information is crucial for explaining why a molecule might show preferential binding to one receptor over another, thereby providing a theoretical basis for its selectivity. The absence of such studies for this compound means that a quantum chemical explanation for its selectivity cannot be formulated.
In lieu of specific data for the requested compound, it is not possible to generate the detailed research findings and data tables as per the instructions.
Structure Driven Derivatization and Exploration of Analogues
Systematic Modification of the Pyrrolidine (B122466) Ring and its Stereochemistry
The pyrrolidine ring is a prevalent core structure in many biologically active compounds and approved drugs, valued for its conformational flexibility and the stereogenic centers it can host. nih.govnih.govnih.gov Its modification is a key strategy in drug design to enhance potency, selectivity, and pharmacokinetic properties. nih.govpharmablock.com The pyrrolidine scaffold itself is a foundational structure in the development of various therapeutic agents, offering unique opportunities for molecular design and optimization. nih.govresearchgate.netfrontiersin.org
The stereochemistry of the substituents on the pyrrolidine ring is a critical determinant of biological activity. nih.gov Different stereoisomers and the spatial orientation of functional groups can lead to distinct biological profiles due to varied binding modes with enantioselective protein targets. nih.gov For instance, research on kinase inhibitors has shown that introducing a chiral pyrrolidine scaffold can confer selectivity towards specific kinase isoforms. nih.gov The synthesis of enantiopure hydroxyl-functionalized pyrrolidine derivatives has been shown to yield compounds with high selectivity for certain kinases against large panels of other enzymes. nih.gov This highlights the importance of controlling the stereochemistry at position 3 of the pyrrolidine ring in 1-(3-aminopyridin-4-yl)pyrrolidin-3-ol. The (R) and (S) configurations of the hydroxyl group can lead to significant differences in binding affinity and efficacy, as this group can act as a crucial hydrogen bond donor or acceptor.
Modifications to the pyrrolidine ring extend beyond stereochemistry. The introduction of various substituents at different positions has been explored to probe the topology of target binding sites. Structure-activity relationship (SAR) studies on pyrrolidine-based inhibitors have demonstrated that even small modifications can have profound effects. For example, in the context of dipeptidyl peptidase-4 (DPP-4) inhibitors, different substituents on the pyrrolidine ring directly influence inhibitory potency. bohrium.com Similarly, for Polo-like kinase 1 (Plk1) inhibitors, the pyrrolidine-binding pocket is a unique feature that can be targeted to develop selective compounds. researchgate.net The introduction of substituents can also control and lock the ring's conformation, which in turn influences pharmacological efficacy. nih.gov
Below is a table summarizing the impact of systematic modifications on the pyrrolidine ring based on findings from related inhibitor classes.
| Modification Type | Position on Pyrrolidine Ring | Observed Effect on Activity/Selectivity | Rationale / Example |
| Stereochemistry | C3-OH | Can dramatically alter binding affinity and selectivity. nih.gov | Enantiopure hydroxyl-functionalized derivatives showed high selectivity for CK1 kinase. nih.gov |
| Substitution | C3 | Replacing the hydroxyl group with other functionalities (e.g., amino, fluoro) alters hydrogen bonding capacity. | In DPP-4 inhibitors, various substituents on the pyrrolidine affect potency. bohrium.com |
| Substitution | C4 | Introduction of substituents can probe deeper into the binding pocket. | Fluorophenyl substituents at C3 and meta-substituents at C4 improved biological activity in some scaffolds. nih.gov |
| Ring Conformation | N/A | Substituents influence the puckering of the ring, affecting the spatial orientation of other groups. nih.gov | A cis-3,4-diphenylpyrrolidine scaffold can induce a "U-shape" conformation beneficial for certain receptor interactions. nih.gov |
These examples underscore that systematic modification of the pyrrolidine ring, with careful attention to stereochemistry and substituent placement, is a powerful strategy for optimizing the biological profile of analogues of this compound.
Substituent Effects on the Aminopyridine Moiety and its Aromaticity
The 3-aminopyridine (B143674) moiety is a critical component, often serving as a "hinge-binder" in kinase inhibitors, forming key hydrogen bonds with the backbone of the protein's hinge region. The nitrogen atom in the pyridine (B92270) ring acts as a hydrogen bond acceptor, a feature that significantly enhances pharmacokinetic properties and allows for crucial interactions with biological targets. nih.gov The versatility and ease of functionalization of the pyridine core make it a favored scaffold in medicinal chemistry. nih.govenpress-publisher.comresearchgate.net
The aromaticity of the pyridine ring is fundamental to its ability to participate in π-stacking interactions with aromatic residues like phenylalanine or tyrosine in a protein's active site. nih.gov Altering substituents can influence the electron density of the ring system, thereby modulating these π-π interactions.
The following table details the effects of substituents on the aminopyridine moiety.
| Substituent Position | Type of Substituent | Potential Effect on Ring Properties | Impact on Biological Interactions |
| Position 2 | EWG (e.g., -CF3, -CN) | Decreases basicity of the ring nitrogen. | May weaken hydrogen bonds to the hinge region but could enhance other interactions or improve cell permeability. |
| Position 5 | EDG (e.g., -OCH3, -CH3) | Increases electron density and basicity. | May strengthen hydrogen bonds; can also introduce steric effects or new contact points. mdpi.com |
| Position 6 | Bulky groups | Can introduce steric hindrance. | May be used to achieve selectivity by clashing with residues in off-target proteins. nih.gov |
| Any Position | Halogens (F, Cl, Br) | Induce electronic changes and can form halogen bonds. | Fluorine can be used to block metabolic oxidation sites or modulate pKa. cambridgemedchemconsulting.com |
Heterocyclic Ring Bioisosteric Replacements within the Pyrrolidine and Pyridine Scaffolds
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties by exchanging one functional group or scaffold for another with similar physicochemical or topological characteristics. cambridgemedchemconsulting.com Both the pyrrolidine and pyridine rings of this compound are amenable to such replacements.
For the pyrrolidine scaffold, bioisosteric replacements can include other five- or six-membered saturated heterocycles like piperidine (B6355638), piperazine, or morpholine. nih.govmdpi.com These changes alter the ring size, conformation, and the number and position of heteroatoms capable of forming hydrogen bonds. nih.gov For example, replacing a pyrrolidine with a piperidine ring increases the distance between the aminopyridine core and substituents on the saturated ring, which can be used to probe larger areas of a binding pocket. However, such replacements can also lead to a loss of activity if the precise geometry of the pyrrolidine ring is optimal for binding. nih.gov In some cases, replacing the pyrrolidine with an aromatic ring like oxazole (B20620) has been shown to be detrimental to activity, highlighting the importance of the saturated, flexible nature of the original scaffold. nih.gov
The table below provides examples of potential bioisosteric replacements for the core scaffolds.
| Original Scaffold | Bioisosteric Replacement | Key Property Change | Potential Impact |
| Pyrrolidine | Piperidine | Increased ring size and conformational flexibility. mdpi.com | Alters vector and distance of substituents; may access different regions of the binding site. |
| Pyrrolidine | Azetidine | Decreased ring size, more rigid. nih.gov | May improve binding by reducing entropic penalty, but can also introduce ring strain. |
| Pyridine | Pyrimidine (B1678525) | Additional nitrogen atom acts as H-bond acceptor. nih.gov | Changes dipole moment and H-bonding pattern; can improve solubility and target interactions. |
| Pyridine | Thiophene (B33073) | Replacement of N with S; different ring electronics. nih.gov | Alters aromatic character and potential for π-stacking and other interactions. |
| Pyridine | Saturated Bicycles (e.g., 3-azabicyclo[3.1.1]heptane) | Replaces flat aromatic ring with 3D saturated core. chemrxiv.org | Can significantly improve physicochemical properties like solubility and metabolic stability. chemrxiv.org |
Correlation between Structural Features and Specific Molecular Interactions (e.g., hydrogen bonding, π-stacking)
The biological activity of this compound analogues is directly correlated with their ability to form specific, high-affinity interactions with their target protein. The primary non-covalent interactions driving this binding are hydrogen bonds and π-stacking. nih.govrsc.org
Hydrogen Bonding: The 3-aminopyridine moiety is typically the principal hydrogen-bonding pharmacophore. The amino group at the C3 position acts as a hydrogen bond donor, while the pyridine ring nitrogen serves as an acceptor. nih.gov This pattern is crucial for anchoring the molecule in the ATP-binding site of many kinases. The hydroxyl group on the C3 position of the pyrrolidine ring is another key site for hydrogen bonding, capable of acting as both a donor and an acceptor. nih.gov Its stereochemical orientation is paramount, as an incorrect configuration may position the hydroxyl group too far from a corresponding residue in the protein to form a productive bond. Modifications, such as replacing the hydroxyl with a methoxy (B1213986) group, eliminate the hydrogen bond donor capability, which can be used to confirm the importance of this interaction.
π-Stacking: The aromatic pyridine ring is capable of engaging in π–π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the target's binding site. nih.govnih.gov These interactions contribute significantly to binding affinity. The strength of this interaction can be modulated by altering the electron density of the pyridine ring through the introduction of substituents. Electron-rich or electron-poor aromatic systems will have different stacking preferences. Furthermore, bioisosteric replacement of the pyridine with other heterocycles like thiophene or pyrimidine alters the nature of the π-system and thus the stacking geometry and energy. nih.gov
A combination of hydrogen bonding and π-stacking is often responsible for the observed catalytic performance and enantioselectivity of related compounds. mdpi.com The interplay between these forces dictates the precise orientation of the inhibitor within the active site. For instance, X-ray crystallography of aminopyrazine-based kinase inhibitors has revealed how substituents can force a rotation of an aromatic ring, leading to steric repulsion and a loss of activity, demonstrating the delicate balance of these interactions. nih.gov The supramolecular organization of related compounds in the solid state is often governed by a combination of these forces, highlighting their fundamental importance in molecular recognition. nih.govresearchgate.net
Emerging Research Themes and Future Perspectives in the Academic Research of 1 3 Aminopyridin 4 Yl Pyrrolidin 3 Ol
Development of Novel Green and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly pivotal in the synthesis of complex molecules like 1-(3-Aminopyridin-4-yl)pyrrolidin-3-ol. researchgate.netresearchgate.net The focus is shifting from traditional, often hazardous and wasteful, synthetic routes to more environmentally benign and atom-economical alternatives. rsc.org Key areas of development include one-pot multicomponent reactions, the use of greener solvents, and the application of alternative energy sources.
One-Pot Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants are combined in a single step to form a complex product, minimizing intermediate isolation and purification steps. nih.gov For a scaffold like this compound, an MCR approach could streamline its synthesis, significantly reducing solvent waste and energy consumption. rasayanjournal.co.in Research is focused on designing MCRs that can construct the pyridine (B92270) and pyrrolidine (B122466) rings in a single, convergent step. bohrium.com
Green Solvents and Catalysts: The replacement of volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or bio-based solvents is a central theme in sustainable chemistry. biosynce.commdpi.com For the synthesis of pyridine and pyrrolidine derivatives, research is exploring water-tolerant catalysts and reaction conditions that are amenable to aqueous media. rsc.org Furthermore, the use of reusable, heterogeneous catalysts, such as mixed oxides or supported metal nanoparticles, is being investigated to simplify product purification and reduce catalyst waste.
Below is an interactive table summarizing green synthetic approaches applicable to heterocyclic synthesis.
| Green Methodology | Key Advantages | Relevance to this compound Synthesis |
| One-Pot MCRs | High atom economy, reduced waste, operational simplicity. | Potential for convergent synthesis of the pyridine-pyrrolidine scaffold. |
| Microwave-Assisted | Rapid reaction times, higher yields, energy efficiency. nanobioletters.commdpi.com | Acceleration of cyclization and bond-forming steps. |
| Green Solvents | Reduced environmental impact, improved safety. biosynce.com | Enables safer and more sustainable manufacturing processes. |
| Heterogeneous Catalysis | Catalyst recyclability, simplified purification. | Minimizes waste and cost associated with catalysts. |
Advanced Catalysis for Highly Selective Transformations of Pyrrolidine-Pyridine Systems
Catalysis is at the heart of modern organic synthesis, enabling the creation of complex molecules with high precision and efficiency. For the pyrrolidine-pyridine scaffold, advanced catalytic methods are crucial for achieving high selectivity in its synthesis and subsequent functionalization.
Asymmetric Organocatalysis: The development of chiral organocatalysts has revolutionized asymmetric synthesis, providing a metal-free alternative for creating enantiomerically pure compounds. mdpi.comnih.govresearchgate.net Proline and its derivatives, which share the pyrrolidine core, are well-established organocatalysts for a variety of asymmetric transformations. researchgate.net This knowledge can be leveraged to develop catalytic methods for the stereoselective synthesis of the pyrrolidin-3-ol moiety, ensuring the production of a single desired stereoisomer. benthamdirect.comacs.orgbenthamdirect.com
Bifunctional Catalysis: Bifunctional catalysts, which possess two distinct catalytic sites, can facilitate multiple reaction steps in a single operation, often with enhanced activity and selectivity. beilstein-journals.org For the synthesis of complex heterocycles, a bifunctional catalyst could, for instance, activate both the nucleophile and the electrophile in a key bond-forming step. rsc.orgrsc.org The design of catalysts with both a Lewis acidic site to activate the pyridine ring and a Brønsted base site to deprotonate a nucleophile could enable novel and efficient routes to substituted pyrrolidine-pyridine systems.
Transition Metal Catalysis: Transition metal catalysts remain indispensable for many selective transformations. For pyridine-pyrrolidine systems, methods like C-H activation could allow for the direct functionalization of the pyridine ring at specific positions, avoiding the need for pre-functionalized starting materials. Similarly, catalytic methods for the formation of the pyrrolidine ring, such as intramolecular amination or cycloaddition reactions, are areas of active research. benthamdirect.com
Integration of Machine Learning and Artificial Intelligence in Scaffold Design and Synthesis Planning
The integration of machine learning (ML) and artificial intelligence (AI) is rapidly transforming the landscape of chemical research, from molecule design to synthesis planning. nih.govnih.gov
Scaffold-Based Molecular Design: Generative AI models can be trained on large datasets of known molecules to design novel compounds with desired properties. peng-lab.orgrsc.orgoup.com For the this compound scaffold, these models could be used to generate derivatives with optimized biological activity or material properties by suggesting novel substitution patterns on both the pyridine and pyrrolidine rings.
Property Prediction: Machine learning models can be trained to predict a wide range of molecular properties, such as solubility, toxicity, and biological activity, based on a molecule's structure. This allows for the in silico screening of large virtual libraries of derivatives of this compound, enabling researchers to focus their synthetic efforts on the most promising candidates.
The following table outlines the impact of AI and ML in the research of such compounds.
| AI/ML Application | Description | Potential Impact |
| Generative Models | Algorithms that create novel molecular structures. nih.gov | Rapidly expands the chemical space around the core scaffold. |
| Retrosynthesis | AI-driven planning of synthetic routes. | Accelerates the discovery of efficient and novel syntheses. |
| Property Prediction | ML models that predict physicochemical and biological properties. | Prioritizes the synthesis of high-potential candidate molecules. |
Exploration of Unique Reactivity Patterns and Rearrangements
Understanding the inherent reactivity of the this compound scaffold can unlock novel transformations and lead to the discovery of unexpected molecular architectures.
Skeletal Editing: A frontier in synthetic chemistry is "skeletal editing," which involves the precise insertion, deletion, or swapping of atoms within a molecular core. researchgate.netrsc.org For the pyridine-pyrrolidine system, this could involve reactions that expand or contract one of the rings, or even interconvert the pyridine ring to a different heterocycle, such as a pyridazine. nih.govchemrxiv.orgnih.gov Such transformations would provide rapid access to novel and structurally diverse compound libraries.
Ring-Rearrangement Metathesis: Ring-closing metathesis (RCM) is a powerful reaction for forming cyclic structures. wikipedia.orgacs.org A more advanced variant, ring-rearrangement metathesis, could potentially be used to transform the existing heterocyclic system into more complex, fused polycyclic structures. acs.org This could open up avenues to novel molecular frameworks that are difficult to access through traditional synthetic methods. rsc.org
Expanding the Chemical Space of Pyrrolidine-Pyridine Fused Systems
Building upon the core this compound structure, a significant area of future research will be the synthesis of fused polycyclic systems, which can lead to molecules with unique three-dimensional shapes and biological activities.
Multi-Component Reaction-Initiated Synthesis: MCRs can be designed not only to form the initial scaffold but also to set the stage for subsequent cyclization reactions that lead to fused systems. mdpi.comresearchgate.netbeilstein-journals.org For example, an MCR could be used to install reactive functional groups on the pyridine or pyrrolidine rings, which can then undergo an intramolecular reaction to form an additional ring. nih.govbohrium.com
Ring-Closing Metathesis (RCM): RCM is a highly versatile tool for the synthesis of a wide variety of heterocyclic rings, including those fused to existing ring systems. nih.gov By introducing two alkene tethers onto the this compound scaffold, RCM could be employed to create novel bicyclic or tricyclic derivatives.
The exploration of these emerging research themes will undoubtedly lead to a deeper understanding of the chemistry of this compound and pave the way for the discovery of new molecules with valuable applications. The convergence of sustainable synthesis, advanced catalysis, and computational methods promises a future of rapid innovation in the study of this and other important heterocyclic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
